molecular formula C17H19N3O4S B2632115 (5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897469-11-3

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2632115
CAS RN: 897469-11-3
M. Wt: 361.42
InChI Key: MBCVZLCFRWEIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a molecular formula of C10H16N2O3 . It contains a 5,6-dihydro-1,4-dioxin-2-yl group, a 4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl group, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The 5,6-dihydro-1,4-dioxin-2-yl group is a cyclic structure containing an oxygen atom, while the 4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl group contains a piperazine ring, a common feature in many pharmaceutical compounds .

Scientific Research Applications

properties

IUPAC Name

2,3-dihydro-1,4-dioxin-5-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-22-12-2-3-13-15(10-12)25-17(18-13)20-6-4-19(5-7-20)16(21)14-11-23-8-9-24-14/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCVZLCFRWEIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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